IPTG

Content Navigation

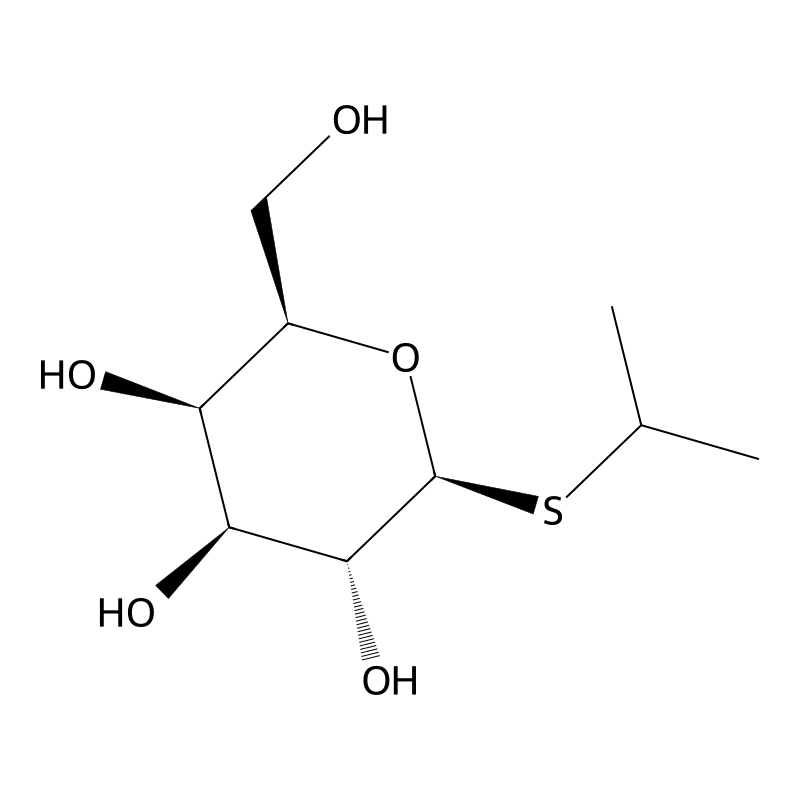

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inducer-Free Expression Plasmids for Bacillus subtilis

Field: Molecular Biology

Application: IPTG is used in the development of inducer-free expression plasmids based on IPTG-inducible promoters for Bacillus subtilis .

Method: Recombinant genes are inserted into shuttle expression vectors which replicate in both E. coli and in B. subtilis. The ligation products are first transformed into E. coli cells, analyzed for correct insertions, and the correct recombinant plasmids are then transformed into B. subtilis .

Results: The inducer-free constructs allowed for high levels of protein expression, at least 37 times higher than that of the inducible constructs in the absence of IPTG, and comparable to those in the presence of the inducer .

Light-Induced Gene Expression

Field: Biochemistry

Application: IPTG is used in light-induced gene expression with photocaged IPTG for induction profiling in a high-throughput screening system .

Method: High power UV-A irradiation is directed into a microtiter plate by light-emitting diodes placed above each well of a 48-well plate. Upon UV irradiation, IPTG is released (uncaged) and induces product formation .

Induction of Beta-Galactosidase Synthesis

Application: IPTG is used to inactivate the lac repressor and induce synthesis of beta-galactosidase, an enzyme that promotes lactose utilization .

Method: IPTG is used to induce expression of cloned genes under control of the lac operon .

Results: The induction of beta-galactosidase synthesis allows for the utilization of lactose .

Production of Recombinant Proteins in Bacillus subtilis

Field: Microbiology and Biotechnology

Application: IPTG is used in the production of recombinant proteins in Bacillus subtilis .

Method: IPTG-inducible expression vectors containing strong P grac promoters are constructed that allow integration of the transgene at either the amyE or lacA locus or both loci in Bacillus subtilis . The β-galactosidase (BgaB) protein levels are controlled by the repression of protein production in the absence and the induction in the presence of an inducer, IPTG .

Results: The maximal induction ratio of P grac 01- bgaB was 35.5 while that of P grac 100- bgaB was 7.5 and that of P grac 212- bgaB was 9 . The inducible expression of GFP and BgaB protein was stably maintained for 24 h, with the highest yield of GFP being 24% of cell total protein while the maximum amount of BgaB was found to be 38% .

Inducer-Free Expression Plasmids for Bacillus subtilis

Field: Microbiology

Application: IPTG is used in the development of inducer-free expression plasmids for Bacillus subtilis .

Method: Inducer-free expression plasmids are developed by removing the lacI gene from IPTG-inducible vectors . The β-galactosidase ( bgaB gene) basal levels expressed from P grac 01- bgaB could be repressed at least twice in the E. coli cloning strain .

Results: The inducer-free constructs allowed GFP expression at high levels from 23 × 10 4 to 32 × 10 4 RFU units and 9–13% of total intracellular proteins .

Protein Expression in Lactobacillus reuteri GroEL and Mutants

Application: IPTG is used in the induction of protein expression in Lactobacillus reuteri GroEL and mutants .

Method: IPTG is commonly used in cloning procedures that require induction of β-galactosidase activity .

Results: The induction of protein expression allows for the study of the function and structure of the proteins in Lactobacillus reuteri GroEL and its mutants .

Isopropyl-beta-D-thiogalactoside, commonly known as IPTG, is a synthetic analog of galactose that plays a crucial role in molecular biology, particularly in gene expression studies. Its chemical formula is with a molecular weight of 238.30 g/mol. IPTG is non-metabolizable by Escherichia coli, which makes it an ideal inducer for the lac operon system. By binding to the lac repressor protein, IPTG causes a conformational change that leads to the dissociation of the repressor from the lac promoter, thus allowing transcription of downstream genes .

IPTG's primary function lies in its ability to induce gene expression. Here's how it works:

- Binding to lac repressor: IPTG binds to the lac repressor protein in E. coli, a bacterium commonly used in genetic research [].

- Conformational change: This binding induces a conformational change in the lac repressor, causing it to dissociate from the lac operon's promoter region [].

- RNA polymerase binding: With the lac repressor removed, RNA polymerase can bind to the promoter and initiate transcription of genes within the lac operon []. These genes typically encode enzymes for lactose metabolism.

Physical and Chemical Properties

Biologically, IPTG serves as a potent inducer for the expression of proteins in E. coli. It is particularly useful in systems where high levels of protein expression are desired. Studies have shown that IPTG can induce the production of proteins such as enhanced green fluorescent protein at levels that can constitute up to 50% of total cell protein . Additionally, IPTG has been reported to induce penicillinase in bacteria and is utilized in various cloning procedures involving β-galactosidase .

The synthesis of IPTG typically involves several steps:

- Starting Materials: The synthesis begins with penta-acetyl galactose and thiourea.

- Formation of Isothiourea: These materials react to form acetyl S-galactose isothiourea fluoro salt.

- Deacetylation: The product undergoes further reactions with pyrosulfite and isopropyl bromide.

- Final Product: The final step involves deacetylating to yield IPTG .

This method has been optimized to avoid toxic byproducts and improve yield and purity, making it suitable for industrial applications.

IPTG is extensively used in molecular biology for:

- Inducing Protein Expression: It is commonly employed in recombinant DNA technology to induce proteins encoded by plasmids containing the lac operon.

- Blue/White Screening: IPTG is used alongside X-Gal for screening bacterial colonies during cloning experiments, allowing researchers to identify successful transformations based on colony color.

- Research: It facilitates studies on gene regulation and protein interactions by enabling controlled expression of target genes .

Research has demonstrated that IPTG's interaction with the lac repressor significantly enhances gene expression levels compared to non-induced conditions. For instance, studies indicate that IPTG induction can lead to a marked increase in plasmid stability and protein production in biofilm versus planktonic cells of E. coli . The concentration of IPTG used can vary based on specific experimental needs, typically ranging from 0.1 mM to 1.0 mM .

Several compounds are similar to IPTG in function or structure but differ in their properties or applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Allolactose | Natural inducer of the lac operon | Metabolizable by E. coli |

| Galactose | Structural similarity | Metabolized by cells; not a stable inducer |

| Thiogalactoside | Induces β-galactosidase | Hydrolyzed within cells |

IPTG stands out due to its non-metabolizable nature, allowing for sustained gene expression without degradation, making it highly effective for prolonged experiments in molecular biology .

Chemical Synthesis Routes

The chemical synthesis of isopropyl-β-D-thiogalactopyranoside involves multiple strategic approaches, each with distinct advantages and limitations for both laboratory and industrial-scale production. The primary synthetic methodologies can be categorized into two fundamental approaches: thiourea-mediated pathways and direct xanthate methods [1] [2].

Thiourea-Mediated Acetylated Intermediate Formation

The thiourea-mediated synthesis represents the most widely adopted and thoroughly documented approach for isopropyl-β-D-thiogalactopyranoside production [1] [2]. This methodology employs β-D-galactose pentaacetate as the starting material, which undergoes a carefully orchestrated sequence of transformations to yield the target compound.

The initial step involves the dissolution of β-D-galactose pentaacetate in an appropriate organic solvent, typically methylene chloride, chloroform, or 1,2-dichloroethane [1]. The selection of solvent is critical for optimizing reaction kinetics and product formation. Lewis acid catalysts, including boron trifluoride etherate, aluminum trichloride, or zinc chloride, are introduced to facilitate the subsequent nucleophilic substitution reaction [1].

Thiourea serves as the key nucleophilic reagent in this transformation, attacking the anomeric carbon of the acetylated galactose derivative [2]. The reaction proceeds through an isothiouronium salt intermediate, which subsequently undergoes rearrangement to form the acetylated thiogalactoside precursor [2]. This intermediate formation occurs under mild conditions, typically at room temperature over a period of 12 to 24 hours [1].

A significant variant of this approach utilizes potassium ethylxanthate or sodium ethylxanthate in conjunction with thiourea [1]. This modification involves a two-step reaction sequence where tetraacetylgalactose ethylxanthate is first formed, followed by treatment with 2-bromopropane in the presence of sodium carbonate in methanol or ethanol at temperatures ranging from 20°C to 80°C [1]. The reaction typically requires 4 to 6 hours for completion and provides good yields of the isopropyl thiogalactoside derivative [1].

The thiourea-mediated approach offers several advantages, including high selectivity for β-anomeric configuration, excellent yields (typically 98% or higher), and the ability to avoid the use of malodorous and toxic isopropyl mercaptan [2]. The environmental benefits of eliminating isopropyl mercaptan represent a significant improvement over earlier synthetic methods, particularly for industrial-scale production where worker safety and environmental compliance are paramount concerns [2].

Deacetylation Strategies in Alkaline Media

The deacetylation step represents a critical transformation in the synthesis of isopropyl-β-D-thiogalactopyranoside, converting the acetyl-protected intermediate to the final product [1] [3]. Several alkaline deacetylation strategies have been developed and optimized for this transformation, each offering distinct advantages depending on the scale and specific requirements of the production process.

The Zemplén deacetylation method represents the most established and widely utilized approach for acetyl group removal [3]. This methodology employs sodium methoxide in methanol as the deacetylating agent, typically using either a 1 molar solution or a 28% solution in methanol [3]. The reaction is initiated by adding a catalytic amount of sodium methoxide to a solution of the acetylated thiogalactoside in methanol at 0°C, followed by stirring at room temperature [3].

The mechanism of the Zemplén deacetylation involves a transesterification process where the acetyl groups are transferred from the hydroxyl positions to methanol, forming methyl acetate as a byproduct [4]. This process is highly chemoselective and proceeds under mild conditions, minimizing the risk of decomposition or unwanted side reactions [3]. The progress of the reaction is monitored by thin-layer chromatography, and the reaction is considered complete when no starting material remains detectable [3].

Alternative alkaline deacetylation approaches include the use of sodium hydroxide solutions under controlled pH conditions [5]. Research has demonstrated that the rate of deacetylation increases significantly when the hydroxide ion concentration exceeds a critical threshold, typically corresponding to a limit of complete hydration where water molecules become fully associated with the ionic species [5] [6]. At pH 10, sodium methoxide-mediated deacetylation achieves yields of 98% within 12 to 24 hours [1].

A notable advancement in deacetylation methodology involves the use of trimethylsulfonium iodide (Me3SI) in combination with potassium permanganate as an additive [7]. This approach represents a significant improvement in reaction kinetics, achieving quantitative deacetylation within 5 minutes at room temperature [7]. The Me3SI-catalyzed method operates through a mechanism involving the formation of trimethylsulfonium hydroxide species, which serve as effective deacetylating agents [7].

The kinetics of alkaline deacetylation are influenced by several critical factors, including alkali concentration, temperature, and the degree of hydration of the hydroxide ions [5] [6]. Studies have shown that the reaction rate increases with decreasing hydration of hydroxide ions in concentrated alkaline solutions [5]. When the alkali concentration falls below the limit of complete hydration, the deacetylation reaction practically ceases, highlighting the importance of maintaining appropriate concentration levels [6].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of isopropyl-β-D-thiogalactopyranoside presents numerous technical, economic, and regulatory challenges that significantly impact the commercial viability of manufacturing processes [8] [9]. These challenges span multiple dimensions of production, from raw material sourcing to final product quality control.

Raw Material and Economic Considerations

The high cost of specialized starting materials represents a fundamental challenge in industrial-scale production [8] [10]. β-D-galactose pentaacetate, the primary starting material, requires careful sourcing and quality control to ensure consistent product quality [1]. The cost of isopropyl-β-D-thiogalactopyranoside in commercial applications can reach approximately $19.5 per liter of media at 1 millimolar final concentration, making it economically challenging for large-scale fermentation applications [10].

The specialized nature of the reagents required for synthesis, including Lewis acid catalysts and high-purity thiourea, contributes to elevated production costs [1] [11]. Market analysis indicates that the global isopropyl-β-D-thiogalactopyranoside market was valued at approximately $150 million in 2024 and is projected to reach $250 million by 2033, with a compound annual growth rate of 6.2% [8]. However, the relatively small market size compared to other pharmaceutical intermediates limits the economies of scale that can be achieved in production.

Scalability and Process Engineering Challenges

Scaling chemical synthesis processes from laboratory to industrial scale introduces significant technical challenges related to heat transfer, mass transfer, and mixing efficiency [9] [12]. Large-scale fermentation and chemical synthesis require careful attention to mixing effectiveness, heat removal, and hydrostatic pressure effects that are difficult to predict and control at reduced scale [9].

The thiourea-mediated synthesis requires precise temperature control and mixing to ensure uniform reaction conditions throughout large reaction vessels [1]. Poor mixing can lead to heterogeneous reaction conditions, resulting in reduced yields and increased formation of side products [12]. Industrial bioreactors must support higher cell densities with correspondingly higher metabolic activity when isopropyl-β-D-thiogalactopyranoside is used as an inducer, requiring sophisticated process control systems [12].

Temperature management becomes particularly critical during the deacetylation step, where alkaline conditions must be maintained while preventing thermal decomposition of the product [3]. Industrial-scale reactors require specialized heating and cooling systems to maintain isothermal conditions during exothermic deacetylation reactions.

Quality Control and Regulatory Compliance

Industrial production of isopropyl-β-D-thiogalactopyranoside requires adherence to stringent quality control specifications, with purity requirements typically exceeding 99% by high-performance liquid chromatography [13] [14] [15]. The analytical complexity associated with these requirements necessitates sophisticated quality control laboratories and trained personnel, significantly increasing production costs.

Regulatory compliance presents additional challenges, particularly regarding the control of potential impurities such as dioxane, which has been identified as a concern in some production processes [16] [17]. Manufacturing facilities must implement comprehensive environmental monitoring and waste disposal programs to address the use of organic solvents and toxic intermediates [9].

The requirement for dioxane-free products has led to the development of alternative purification methods and synthesis routes that avoid the formation of this potentially harmful impurity [18] [15]. Quality control protocols must include specific testing for dioxane content, typically requiring gas chromatography-mass spectrometry analysis with detection limits below 0.1% [16].

Storage and Stability Considerations

The temperature and light sensitivity of isopropyl-β-D-thiogalactopyranoside creates additional challenges for industrial production and distribution [13] [19]. The compound requires storage at -20°C and protection from light, necessitating specialized storage facilities and cold-chain distribution networks [13] [20].

Stability studies have demonstrated that the compound maintains activity for at least 9 months when stored unopened at -20°C [13]. However, repeated freeze-thaw cycles should be avoided, requiring careful handling procedures during industrial processing and packaging [19]. The requirement for cold storage and shipment on dry ice significantly increases the total cost of goods sold and limits the geographical reach of suppliers.

Purification and Quality Control Protocols

The purification of isopropyl-β-D-thiogalactopyranoside requires sophisticated methodologies to achieve the high purity levels demanded for molecular biology applications [13] [18] [15]. Quality control protocols must address multiple analytical parameters while ensuring batch-to-batch consistency and regulatory compliance.

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary analytical method for purity determination and quality control [15] [16] [21]. Reverse-phase chromatography using C18 stationary phases with water-methanol mobile phases (typically 7:3 volume ratio) provides excellent separation and quantitative analysis at detection wavelengths of 210 nanometers [16].

The chromatographic conditions must be carefully optimized to achieve baseline separation of isopropyl-β-D-thiogalactopyranoside from potential impurities, including unreacted starting materials, side products, and degradation products [21]. Method validation requires demonstration of specificity, linearity, accuracy, precision, and robustness across the expected range of sample concentrations.

Ion chromatography coupled with pulsed electrochemical detection has emerged as a highly sensitive analytical method for the determination of isopropyl-β-D-thiogalactopyranoside in complex matrices [21]. This approach employs a gold working electrode and an Acclaim 300 analytical C18 column with sodium acetate buffer mobile phase, achieving detection limits as low as 1 nanogram per milliliter [21].

Crystallization-Based Purification

Process crystallization has been investigated as an alternative to chromatographic purification for large-scale production [22] [23]. Crystallization offers several advantages, including the potential for high purity levels, reduced solvent consumption, and simplified processing equipment requirements [23].

The crystallization of isopropyl-β-D-thiogalactopyranoside requires careful control of supersaturation, temperature, and seeding conditions to achieve optimal crystal size distribution and purity [23]. Various crystallization methods have been evaluated, including vapor diffusion, hanging-drop, sitting-drop, batch, micro-batch, and micro-dialysis techniques [23].

Recrystallization from methanol and acetone has been demonstrated to provide high-purity product with yields approaching 98% [1]. The crystallization process must be optimized to minimize the incorporation of impurities while maintaining acceptable recovery rates. Process analytical technology, including in-situ monitoring of crystal size distribution and solution concentration, enables real-time optimization of crystallization conditions.

Analytical Quality Control Specifications

Comprehensive quality control protocols for isopropyl-β-D-thiogalactopyranoside encompass multiple analytical parameters, each with specific acceptance criteria and test methods [18] [15] [16]. Physical appearance must conform to white or off-white crystalline powder specifications, verified through visual inspection under standardized lighting conditions.

Purity determination requires both high-performance liquid chromatography and nuclear magnetic resonance spectroscopy analysis [14] [15]. HPLC purity must exceed 99.0% with the main peak accounting for at least 95% of the total peak area [15]. 1H-NMR content analysis should demonstrate a minimum purity of 95.0% based on integration of characteristic proton signals [14].

Optical rotation measurements provide an additional identity and purity confirmation, with acceptable values ranging from -34.0 to -29.0 degrees when measured in water at a concentration of 1% weight per volume [15] [16]. Melting point determination should yield values between 109°C and 114°C, with deviations greater than 2°C indicating potential impurities or polymorphic variations [15].

Solution properties require verification through pH measurement of 5% aqueous solutions, which should fall within the range of 5.0 to 7.0 [18] [15]. Solubility testing must demonstrate complete dissolution in water, with any turbidity or precipitation indicating quality defects [15].

Heavy metals analysis using inductively coupled plasma mass spectrometry or atomic absorption spectroscopy must demonstrate levels below 20 parts per million [16]. Dioxane content requires specific monitoring using gas chromatography-mass spectrometry with acceptance criteria requiring either complete absence or levels below 0.1% [16].

Moisture content determination through Karl Fischer titration should yield values not exceeding 1.0% to ensure product stability and accurate dosing [14]. Microbiological testing may be required for certain applications, particularly when the product will be used in sterile cell culture environments.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.26 (LogP)

Appearance

Melting Point

121.0 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 34 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 23 of 34 companies with hazard statement code(s):;

H302 (69.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (69.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (21.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (26.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (73.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Hansen LH, Knudsen S, Sørensen SJ (June 1998). "The effect of the lacY gene on the induction of IPTG inducible promoters, studied in Escherichia coli and Pseudomonas fluorescens". Curr. Microbiol. 36 (6): 341–7. doi:10.1007/s002849900320. PMID 9608745. S2CID 22257399. Archived from the original on 2000-10-18.

Marbach A, Bettenbrock K (2012). "lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA". Journal of Biotechnology. 157 (1): 82–8. doi:10.1016/j.jbiotec.2011.10.009. PMID 22079752.

https://www.sigmaaldrich.com/content/dam/sigma-aldrich/docs/Sigma-Aldrich/Product_Information_Sheet/i5502pis.pdf[dead link]

BL21(DE3) Competent Cells, BL21 (DE3)pLysS Competent Cells, and BL21 Competent Cells Instruction Manual (Revision #066004e ed.). La Jolla, CA: Stratagene. 2006. p. 7.